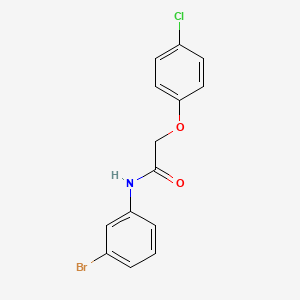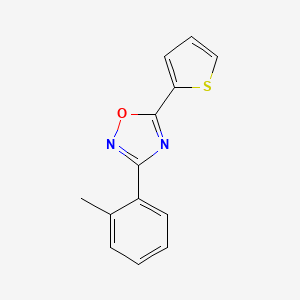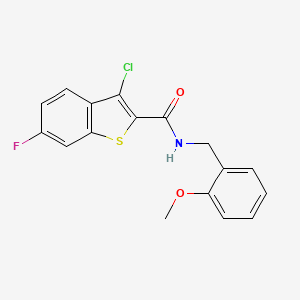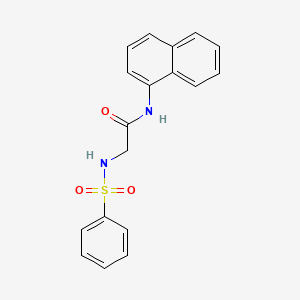![molecular formula C14H10ClF2N3 B5754943 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, also known as CPP, is a novel chemical compound that has gained significant attention in the field of scientific research. CPP is a potent inhibitor of a specific enzyme known as Glycogen Synthase Kinase 3β (GSK-3β), which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine acts as a competitive inhibitor of GSK-3β by binding to its ATP-binding site. GSK-3β is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity by this compound leads to the modulation of various downstream signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve learning and memory in animal models of Alzheimer's disease. In bipolar disorder, this compound has been shown to improve mood-related behaviors and reduce the manic-like symptoms in animal models. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against GSK-3β, its specificity towards GSK-3β, and its ability to modulate downstream signaling pathways involved in cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. One of the future directions is to determine its safety and efficacy in humans for various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Another future direction is to develop more potent and selective inhibitors of GSK-3β based on the structure of this compound. Additionally, further studies are needed to determine the potential of this compound as a therapeutic agent for other diseases such as diabetes, inflammation, and cardiovascular diseases.
Conclusion:
This compound is a novel chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as a therapeutic agent for various diseases such as Alzheimer's disease, bipolar disorder, and cancer. This compound acts as a potent inhibitor of GSK-3β and modulates downstream signaling pathways involved in cellular processes. Further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective inhibitors of GSK-3β based on the structure of this compound.
Méthodes De Synthèse
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3,5-dimethylphenyl isocyanate with 2,2-difluoroethylamine to form 7-chloro-5-methyl-2-(2,2-difluoroethylamino)pyrazolo[1,5-a]pyrimidine. In the second step, the resulting compound is reacted with phenylmagnesium bromide to obtain the final product, this compound.
Applications De Recherche Scientifique
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3β plays a crucial role in the formation of amyloid plaques and neurofibrillary tangles, which are the hallmark features of the disease. This compound has shown promising results in inhibiting GSK-3β activity and reducing the formation of amyloid plaques and neurofibrillary tangles in preclinical studies.
In bipolar disorder, GSK-3β is involved in regulating mood and behavior. Studies have shown that this compound can modulate GSK-3β activity and improve mood-related behaviors in animal models of bipolar disorder.
In cancer, GSK-3β is involved in various cellular processes such as cell proliferation, apoptosis, and metastasis. This compound has shown potential as an anticancer agent by inhibiting GSK-3β activity and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3/c1-9-7-12(14(15,16)17)20-13(18-9)8-11(19-20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFODWEUKUPZSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)


![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)




![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)